2-(4-cyanophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide

Catalog No.
S16159725
CAS No.
M.F
C11H8N4O2S
M. Wt
260.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-cyanophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetam...

Product Name

2-(4-cyanophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide

IUPAC Name

2-(4-cyanophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C11H8N4O2S

Molecular Weight

260.27 g/mol

InChI

InChI=1S/C11H8N4O2S/c12-5-8-1-3-9(4-2-8)17-6-10(16)14-11-15-13-7-18-11/h1-4,7H,6H2,(H,14,15,16)

InChI Key

YVWLDOFQHFJODH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(=O)NC2=NN=CS2

2-(4-cyanophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound characterized by its unique molecular structure and properties. Its molecular formula is C11_{11}H8_8N4_4O2_2S, with a molecular weight of approximately 260.27 g/mol . The compound features a thiadiazole ring, which is significant in medicinal chemistry due to its diverse biological activities. The presence of a cyanophenoxy group further enhances its reactivity and potential applications.

The reactivity of 2-(4-cyanophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide can be attributed to the functional groups within its structure. The thiadiazole moiety can participate in various nucleophilic substitution reactions, while the acetamide group can undergo hydrolysis under acidic or basic conditions. Additionally, the cyanophenoxy group may engage in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the cyano group .

Research indicates that compounds containing thiadiazole rings exhibit notable biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, 2-(4-cyanophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide has shown promise as a potential inhibitor of enzymes involved in inflammatory pathways, particularly through in silico studies that suggest its affinity for 5-lipoxygenase (5-LOX) . This suggests potential applications in treating inflammatory diseases.

The synthesis of 2-(4-cyanophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step procedures that may include:

  • Formation of the Thiadiazole Ring: This is often achieved through condensation reactions involving hydrazine derivatives and carbon disulfide.
  • Substitution Reactions: The introduction of the cyanophenoxy group can be accomplished via nucleophilic substitution methods using appropriate precursors.
  • Acetamide Formation: Finally, the acetamide functionality is incorporated through acylation reactions with acetic anhydride or acetyl chloride .

Due to its structural characteristics and biological activity, 2-(4-cyanophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide may find applications in:

  • Pharmaceutical Development: As a lead compound for developing anti-inflammatory agents.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its bioactive properties.
  • Material Science: Exploration as a precursor for synthesizing novel polymeric materials with specific functionalities .

Interaction studies involving 2-(4-cyanophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide have focused on its binding affinity to various biological targets. In silico docking studies have indicated strong interactions with 5-lipoxygenase, suggesting that modifications to its structure could enhance selectivity and potency against inflammatory pathways . Further experimental validation is needed to confirm these interactions and elucidate the underlying mechanisms.

Several compounds share structural similarities with 2-(4-cyanophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-acetamideContains a benzothiophene corePotential anti-inflammatory activity
1-Amino-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thioureaFeatures a pyrazole ringDemonstrated strong binding to COX enzymes
N-(1,3,4-Thiadiazol-2-yl)acetamideSimilar thiadiazole structureExhibits antimicrobial properties

The uniqueness of 2-(4-cyanophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide lies in its specific combination of a thiadiazole ring with a cyanophenoxy substituent and an acetamide group. This combination potentially enhances its biological activity compared to other compounds lacking these features.

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

260.03679668 g/mol

Monoisotopic Mass

260.03679668 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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